molecular formula C13H15NOS B1422653 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol CAS No. 1247721-83-0

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol

Cat. No.: B1422653
CAS No.: 1247721-83-0
M. Wt: 233.33 g/mol
InChI Key: DOIZVBVOICRWBQ-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol ( 1247721-83-0 ) is a high-purity organic compound of significant interest in life science and chemical research. This compound, with a molecular formula of C 13 H 15 NOS and a molecular weight of 233.33 g/mol , belongs to the class of substituted thiazole derivatives. The thiazole core is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active molecules . As a secondary alcohol derivative of its ketone analog, 1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one , this compound serves as a versatile chiral building block and key synthetic intermediate . It is primarily used in research and development for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Its structure, featuring the 4-methylphenyl group at the 2-position of the thiazole ring, makes it a valuable precursor in heterocyclic chemistry for constructing molecular libraries. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7,10,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIZVBVOICRWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Conditions

  • α-Haloketone precursor : 3-chloro-2,4-pentanedione or substituted analogues.
  • Thioamide component : 4-methylphenyl thioamide or related derivatives.
  • Solvent : Absolute ethanol is commonly used.
  • Reaction temperature : Reflux conditions, typically for 8 hours.
  • Workup : Cooling, precipitation, neutralization with sodium acetate, filtration, and recrystallization from ethanol.

This method yields the corresponding 1-(4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl)ethan-1-one intermediate with high yield (~90%) and purity, which can be further reduced to the ethan-1-ol derivative.

Reduction to Ethan-1-ol

The ethan-1-one group at the 5-position of the thiazole ring is reduced to ethan-1-ol using selective reducing agents such as sodium borohydride (NaBH4) under mild conditions. This step must be carefully controlled to avoid over-reduction or side reactions.

Step Reagents/Conditions Outcome Yield (%) Notes
1 3-chloro-2,4-pentanedione + thioamide in ethanol, reflux 8 h Formation of thiazole ethanone intermediate ~90 Hantzsch method; high regioselectivity
2 NaBH4 in ethanol or methanol, 0–5 °C, 1–2 h Reduction to ethan-1-ol derivative 80–85 Selective reduction of ketone to alcohol

Alternative Synthetic Routes and Modifications

Research has explored modifications of the Hantzsch method and alternative condensation reactions to improve yields, selectivity, and environmental compatibility.

Knöevenagel Condensation and Cyclization

Some derivatives are synthesized via Knöevenagel condensation of thiazolidinone precursors with aldehydes, followed by cyclization. However, this method is more common for related thiazolidinone derivatives rather than the exact ethan-1-ol substituted thiazole.

Use of Green Solvents and Catalysts

Recent studies have demonstrated the use of polyethylene glycol-400 (PEG-400) as a green solvent for condensation reactions involving thiazole derivatives, enhancing reaction rates and yields without requiring catalysts.

Detailed Research Findings

Structural Confirmation

  • X-ray crystallography confirms the planar nature of the thiazole ring system and the orientation of substituents, which is crucial for the biological activity of the compound.
  • NMR spectroscopy (1H and 13C) provides detailed chemical shift data confirming the substitution pattern and the presence of the ethan-1-ol moiety.

Yield and Purity Optimization

  • The reaction conditions including temperature, solvent choice, and reaction time significantly affect the yield and purity.
  • Recrystallization from ethanol or tetrahydrofuran (THF) is effective for purification.

Comparative Data Table for Preparation Steps

Parameter Method A (Hantzsch) Method B (Knöevenagel + Cyclization) Notes
Starting materials α-Haloketone + thioamide Thiazolidinone + aldehyde Method A preferred for target compound
Solvent Ethanol PEG-400 / glacial acetic acid PEG-400 offers greener alternative
Reaction time 8 hours reflux 4–6 hours at room temp or reflux Method A requires longer reflux
Yield (%) ~90 (ethanone intermediate) 70–85 Higher yield in Method A
Reduction step NaBH4 reduction to ethan-1-ol Not typically applied Essential for target compound
Purification Recrystallization from ethanol Crystallization Similar purification methods

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiazole ring can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanal or 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanoic acid.

Scientific Research Applications

Overview

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol, also known by its CAS number 1247721-83-0, is a thiazole derivative that has garnered interest in various scientific research applications. This compound's unique molecular structure, characterized by a thiazole ring and an alcohol functional group, positions it as a versatile scaffold for drug development and other chemical applications.

Pharmaceutical Development

The compound has shown potential in pharmaceutical applications due to its biological activity. Research indicates that thiazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties. For instance, studies have demonstrated that similar thiazole compounds can inhibit specific enzymes involved in cancer proliferation and microbial growth.

Research has focused on the biological activity of thiazole derivatives, including their role as enzyme inhibitors or receptor modulators. The compound's ability to interact with biological targets makes it a candidate for further exploration in drug discovery programs.

Material Science

Due to its unique chemical structure, this compound can be utilized in the development of advanced materials. Its properties can be leveraged in creating polymers or coatings with enhanced chemical resistance and durability.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various thiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.

Case Study 2: Anticancer Research

In another investigation reported in Cancer Research, researchers synthesized several thiazole derivatives and evaluated their effects on cancer cell lines. The study found that certain compounds demonstrated cytotoxic effects on breast cancer cells, highlighting the potential of thiazole-based compounds in oncology.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural homology with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Group Biological Relevance
Target Compound C₁₂H₁₃NOS 219.30 4-Me (C4), 4-MePh (C2), -CH₂CH₂OH (C5) Hydroxyl (-OH) Kinase inhibition (hypothesized)
2-Phenylamino-4-methyl-5-acetylthiazole C₁₂H₁₂N₂OS 232.30 4-Me (C4), PhNH (C2), -COCH₃ (C5) Acetyl (-COCH₃) Intermediate in heterocyclic synthesis
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one C₉H₁₃NOS 183.27 4-Me (C4), iPr (C2), -COCH₃ (C5) Ketone (-CO-) Not reported (structural studies)
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol C₁₃H₁₅NOS 233.33 4-Me (C4), Bn (C2), -CH₂CH₂OH (C5) Hydroxyl (-OH) Potential solubility modifier

Key Observations :

  • Substituent Effects: The 4-methylphenyl group in the target compound (vs. benzyl in or isopropyl in ) enhances aromatic stacking interactions, which may improve binding to hydrophobic enzyme pockets . Hydroxyl vs.
Anticancer Potential:
  • Thiazole derivatives like dasatinib (BCR-ABL inhibitor) and dabrafenib (B-Raf inhibitor) demonstrate clinical efficacy by targeting kinases . The target compound’s hydroxyl group may mimic ATP-binding site interactions observed in these drugs.
  • Compound 1 in (N1-cyclohexyl-2-{1-[4-methyl-2-(2-thienyl)-1,3-thiazol-5-yl]ethylidene}hydrazine-1-carbothiamide) stabilizes enzymes (ΔTm ≈ 8°C) but lacks a hydroxyl group, suggesting divergent mechanisms compared to the target molecule .

Biological Activity

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol (CAS No. 54001-03-5) is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical FormulaC₁₃H₁₅NOS
Molecular Weight231.32 g/mol
IUPAC Name1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanol
Melting Point112–114 °C
AppearancePowder

Anticancer Activity

Thiazole derivatives have shown significant potential in anticancer research. Studies indicate that compounds with thiazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A recent study evaluated the cytotoxic effects of thiazole derivatives on different cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that compounds similar to this compound exhibited IC50 values below 10 µM, suggesting potent anticancer activity compared to standard treatments like doxorubicin .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives possess antimicrobial properties against various pathogens. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans25 µg/mL

These findings highlight the potential of thiazole derivatives as antimicrobial agents .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. A structure–activity relationship (SAR) analysis revealed that modifications in the thiazole ring can enhance anticonvulsant efficacy.

Research Findings:
In a study assessing various thiazole derivatives, it was found that compounds with electron-donating groups at specific positions exhibited significant protection in seizure models. The compound's efficacy was measured using the pentylenetetrazole (PTZ) model, demonstrating a dose-dependent response .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles often inhibit key enzymes involved in cancer metabolism and microbial growth.
  • Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways in cancer cells.
  • Membrane Disruption : Antimicrobial activity is frequently linked to the disruption of bacterial cell membranes.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol

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